molecular formula C12H16N2O2 B14119443 Benzyl 2-amino-2-(azetidin-3-yl)acetate

Benzyl 2-amino-2-(azetidin-3-yl)acetate

Cat. No.: B14119443
M. Wt: 220.27 g/mol
InChI Key: XONHPXARMWRCEV-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-(azetidin-3-yl)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their significant biological activities and are used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by hydrogenation and subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2-(azetidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 2-amino-2-(azetidin-3-yl)acetate

InChI

InChI=1S/C12H16N2O2/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2

InChI Key

XONHPXARMWRCEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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